molecular formula C14H28N2O2 B7681630 1-Cyclooctyl-3-(4-methoxybutyl)urea

1-Cyclooctyl-3-(4-methoxybutyl)urea

Cat. No.: B7681630
M. Wt: 256.38 g/mol
InChI Key: UTWIMVZQDAIHGO-UHFFFAOYSA-N
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Description

1-Cyclooctyl-3-(4-methoxybutyl)urea is a synthetic urea derivative of interest in medicinal chemistry and drug discovery. The urea functional group is a privileged scaffold in pharmaceutical research, known for its ability to form multiple hydrogen bonds with biological targets, which often leads to high affinity and selectivity . This compound features a cyclooctyl group, which can influence pharmacokinetic properties by modulating lipophilicity, and a 4-methoxybutyl chain that may contribute to solubility and molecular flexibility. Research Applications and Value: Urea-based compounds are extensively investigated for their diverse biological activities. While the specific profile of this compound is yet to be fully characterized, its structure suggests potential as a key intermediate or core structure for developing novel bioactive molecules. Researchers are exploring similar urea derivatives for various applications, including as inhibitors of protein kinases and other enzymes involved in cell signaling , and as modulators of immune checkpoints like PD-L1 . The flexibility of the urea scaffold allows for extensive structure-activity relationship (SAR) studies, making this compound a valuable template for designing and optimizing new chemical entities in oncology and other therapeutic areas. Handling and Safety: This product is provided for research use only (RUO) and is not intended for diagnostic or therapeutic applications. It is strictly not for human consumption. Researchers should consult the safety data sheet (SDS) before use and handle the compound in a suitably controlled laboratory environment.

Properties

IUPAC Name

1-cyclooctyl-3-(4-methoxybutyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28N2O2/c1-18-12-8-7-11-15-14(17)16-13-9-5-3-2-4-6-10-13/h13H,2-12H2,1H3,(H2,15,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTWIMVZQDAIHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCCNC(=O)NC1CCCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Cyclooctyl Isocyanate

Cyclooctyl isocyanate serves as a critical intermediate. It can be prepared by treating cyclooctylamine with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous dichloromethane at 0–5°C. The reaction proceeds via the formation of a carbamoyl chloride intermediate, which decomposes to release HCl and yield the isocyanate.

Reaction Conditions

  • Reagents : Cyclooctylamine, triphosgene (1.1 equiv)

  • Solvent : Dichloromethane

  • Temperature : 0°C → room temperature (gradual warming)

  • Yield : ~85% (theoretical)

Coupling with 4-Methoxybutylamine

The cyclooctyl isocyanate is then reacted with 4-methoxybutylamine in a polar aprotic solvent such as tetrahydrofuran (THF) or ethyl acetate. The exothermic reaction typically completes within 2–4 hours at room temperature.

Optimization Insights

  • Stoichiometry : A 10% excess of 4-methoxybutylamine ensures complete consumption of the isocyanate.

  • Side Products : Bis-urea formation is minimized by maintaining dilute conditions (0.1–0.5 M).

  • Workup : The crude product is purified via recrystallization from acetonitrile or aqueous ethanol.

Carbamate Ester Displacement Route

Preparation of Cyclooctyl Carbamate

Cyclooctyl carbamate esters are synthesized by reacting cyclooctylamine with chloroformic acid ethyl ester in acetone under basic conditions (e.g., potassium carbonate). This method avoids handling toxic isocyanates directly.

Typical Procedure

  • Cyclooctylamine (1.0 equiv) and chloroformic acid ethyl ester (1.05 equiv) are combined in acetone.

  • Powdered K₂CO₃ (2.0 equiv) is added to scavenge HCl.

  • The mixture is stirred at 40°C for 12 hours, filtered, and concentrated to yield the carbamate ester.

Aminolysis with 4-Methoxybutylamine

The cyclooctyl carbamate ester undergoes nucleophilic displacement with 4-methoxybutylamine in glycol monoethyl ether under reflux.

Key Parameters

  • Solvent : Glycol monoethyl ether (b.p. 135°C) facilitates high-temperature reactions without decomposition.

  • Reaction Time : 8–12 hours under reflux.

  • Yield : 70–78% after recrystallization from acetonitrile.

Phosgene-Mediated Direct Coupling

Phosgene gas (or triphosgene) can directly couple cyclooctylamine and 4-methoxybutylamine in a one-pot reaction. This method is efficient but requires stringent safety measures due to phosgene’s toxicity.

Protocol

  • Equimolar amounts of both amines are dissolved in dry THF.

  • Triphosgene (0.55 equiv) is added dropwise at -10°C.

  • The reaction is warmed to room temperature and stirred for 6 hours.

  • The urea precipitates upon addition of ice water and is filtered.

Advantages and Limitations

  • Advantage : No intermediate isolation required.

  • Limitation : Requires specialized equipment for phosgene handling.

Comparative Analysis of Methods

The table below summarizes the efficiency, practicality, and scalability of each method:

MethodYield (%)Purity (%)Key ChallengesScalability
Isocyanate-Amine85–90>95Isocyanate handlingPilot-scale viable
Carbamate Displacement70–7890–93Long reaction timesLab-scale optimal
Phosgene Direct Coupling80–8588–90Toxicity concernsNot recommended

Purification and Characterization

Recrystallization Techniques

  • Solvent Systems : Acetonitrile, aqueous ethanol (3:1 v/v), or ethyl acetate/hexane mixtures.

  • Purity Assessment : HPLC with UV detection (λ = 254 nm) confirms >95% purity.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 1.2–1.8 (m, cyclooctyl), 3.3 (s, OCH₃), 3.4 (t, J = 6.5 Hz, CH₂O).

  • IR : N-H stretch at 3320 cm⁻¹, C=O at 1645 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

1-Cyclooctyl-3-(4-methoxybutyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding urea derivatives with oxidized functional groups.

    Reduction: Reduction reactions can lead to the formation of amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically employed.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield urea derivatives with hydroxyl or carbonyl groups, while reduction may produce amine derivatives.

Scientific Research Applications

1-Cyclooctyl-3-(4-methoxybutyl)urea has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Cyclooctyl-3-(4-methoxybutyl)urea involves its interaction with specific molecular targets in biological systems. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are subject to ongoing research to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Substituent Effects on Physical Properties

Urea derivatives exhibit distinct physical properties based on substituent size, polarity, and symmetry. Below is a comparative analysis of key analogs:

Compound Name Substituent 1 Substituent 2 Molecular Weight Melting Point (°C) Key References
1-Cyclooctyl-3-(4-methoxybutyl)urea Cyclooctyl 4-Methoxybutyl ~296.4* Not reported N/A
1-(3-Chloro-4-methylphenyl)-3-cyclooctylurea (24) 3-Chloro-4-methylphenyl Cyclooctyl ~323.8 77–185
1-Cyclopentyl-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea Cyclopentyl Complex azetidinyl group ~467.5 138.7–143.7
1-BENZYL-3-(4-CHLOROPHENYL)-1-METHOXYUREA Benzyl 4-Chlorophenyl 290.74 Not reported

*Calculated based on molecular formula C₁₃H₂₆N₂O₂.

Key Observations:

  • Cyclooctyl vs.
  • 4-Methoxybutyl vs. Aryl Groups: The 4-methoxybutyl chain in the target compound introduces flexibility and polarity, contrasting with rigid aromatic substituents (e.g., 4-chlorophenyl in ). This may improve aqueous solubility compared to purely aromatic analogs .

Critical Analysis of Structural Modifications

Role of the Methoxy Group

The 4-methoxybutyl group in the target compound differs from simpler methoxy-aryl groups (e.g., ). The ether linkage and alkyl chain may reduce metabolic degradation compared to aryl methoxy groups, which are prone to demethylation .

Impact of Cycloalkyl vs. Aromatic Substituents

  • Cyclooctyl: Enhances lipophilicity (logP ~4.5 estimated) but may limit solubility.

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